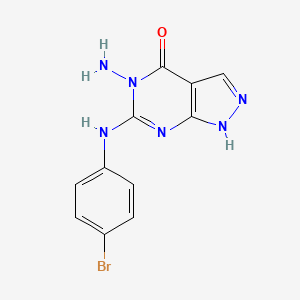

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)-

説明

1,5-ジヒドロ-5-アミノ-6-((4-ブロモフェニル)アミノ)-4H-ピラゾロ[3,4-d]ピリミジン-4-オンは、医薬品化学の分野で大きな関心を集めているヘテロ環式化合物です。 この化合物は、抗癌、抗ウイルス、抗炎症特性など、さまざまな生物活性を有することで知られているピラゾロピリミジンファミリーの一部です .

特性

CAS番号 |

141300-20-1 |

|---|---|

分子式 |

C11H9BrN6O |

分子量 |

321.13 g/mol |

IUPAC名 |

5-amino-6-(4-bromoanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H9BrN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |

InChIキー |

RKBAMNSAZUYMRW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)Br |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1,5-ジヒドロ-5-アミノ-6-((4-ブロモフェニル)アミノ)-4H-ピラゾロ[3,4-d]ピリミジン-4-オンの合成は、通常、複数ステップの反応を伴います。一般的な方法の1つには、適切な前駆体の環化が制御された条件下で行われるものがあります。 たとえば、メチル5-アミノピラゾリル-4-カルボキシレート、トリメチルオルトギ酸、および第一アミンを反応させる3成分マイクロ波支援合成が開発されました . 別の方法には、超音波支援合成があり、収率の向上と反応時間の短縮が見られることが示されています .

工業生産方法

この化合物の工業生産方法は、十分に文書化されていませんが、おそらくは、実験室規模の合成方法をスケールアップしたものと考えられます。マイクロ波支援法と超音波支援法は、より大規模な生産に適応することができ、高収率と純度が確保されます。

化学反応の分析

科学研究への応用

1,5-ジヒドロ-5-アミノ-6-((4-ブロモフェニル)アミノ)-4H-ピラゾロ[3,4-d]ピリミジン-4-オンは、いくつかの科学研究への応用があります。

科学的研究の応用

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- has several scientific research applications:

作用機序

類似の化合物との比較

類似の化合物

ピラゾロ[3,4-d]ピリミジン: この化合物は、同じコア構造を共有していますが、ブロモフェニル基とアミノ基がありません。

ピラゾロ4,3-eトリアゾロ[1,5-c]ピリミジン: 異なる環系を持つ別の誘導体で、類似の生物活性を示します.

6-アミノ-1,2-ジヒドロ-2-β-D-リボフラノシル-4H-ピラゾロ[3,4-d]ピリミジン-4-オン: 抗癌特性を持つプリンヌクレオシドアナログです.

独自性

1,5-ジヒドロ-5-アミノ-6-((4-ブロモフェニル)アミノ)-4H-ピラゾロ[3,4-d]ピリミジン-4-オンは、その特定の置換パターンによりユニークであり、これが生物活性を高めています。 ブロモフェニル基とアミノ基の存在は、その強力な抗癌特性に貢献し、さらなる研究開発に貴重な化合物となっています.

類似化合物との比較

Similar Compounds

Pyrazolo(3,4-d)pyrimidine: This compound shares the same core structure but lacks the bromophenyl and amino groups.

Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another derivative with a different ring system, showing similar biological activities.

6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo(3,4-d)pyrimidin-4-one: A purine nucleoside analog with anticancer properties.

Uniqueness

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- is unique due to its specific substitution pattern, which enhances its biological activity. The presence of the bromophenyl and amino groups contributes to its potent anticancer properties, making it a valuable compound for further research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。